molecular formula C11H15NO2 B8614674 2-Pyridin-3-yl-butyric acid ethyl ester

2-Pyridin-3-yl-butyric acid ethyl ester

Cat. No. B8614674
M. Wt: 193.24 g/mol
InChI Key: KGCMEQJIZDBVRW-UHFFFAOYSA-N
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Patent
US08741939B2

Procedure details

A mixture of 2-Pyridin-3-yl-butyric acid ethyl ester (8 g, 0.04 mol) and a 20% aqueous solution of hydrochloric acid (50 mL) was heated to reflux for 3 hours. The solvent evaporated to dryness to yield the desired product (5 g, 0.02 mol, 50%), ESI-MS m/z calc. 165.1. found 166.5 (M+1)+ 1H NMR (DMSO-d6): δ 8.86 (s, 1H), 8.80 (d, 1H, J=5.6 Hz), 8.47 (d, 1H, J=8.0 Hz), 7.97 (dd, 1H, J=5.6, 8.0 Hz), 3.83 (t, 1H, J=8.0 Hz), 2.07-2.04 (m, 1H), 1.82-1.80 (m, 1H), 0.80 (t, 3H, J=7.6 Hz).
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH:5]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:6][CH3:7])C>Cl>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([CH:5]([CH2:6][CH3:7])[C:4]([OH:14])=[O:3])[CH:9]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)OC(C(CC)C=1C=NC=CC1)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.